molecular formula C23H24N4O8S B13842877 [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

Cat. No.: B13842877
M. Wt: 516.5 g/mol
InChI Key: FGOSQAPWZULDRY-PZNXAURZSA-N
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Description

[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate is a complex organic compound with a molecular formula of C23H25N5O7S . This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, further modified with acetyl groups and a sulfanyl-substituted phenyl ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of [(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate involves multiple steps. . The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological targets, such as enzymes or receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis or enzyme functions. The sulfanyl-substituted phenyl group may enhance its binding affinity or specificity for certain molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other acetylated nucleosides and purine derivatives. For example:

Properties

Molecular Formula

C23H24N4O8S

Molecular Weight

516.5 g/mol

IUPAC Name

[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C23H24N4O8S/c1-11-5-7-15(8-6-11)36-21-17-20(25-23(31)26-21)27(10-24-17)22-19(34-14(4)30)18(33-13(3)29)16(35-22)9-32-12(2)28/h5-8,10,16,18-19,22H,9H2,1-4H3,(H,25,26,31)/t16-,18?,19?,22-/m1/s1

InChI Key

FGOSQAPWZULDRY-PZNXAURZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3[C@H]4C(C([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=O)NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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